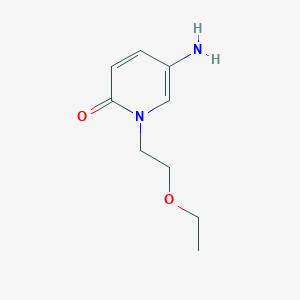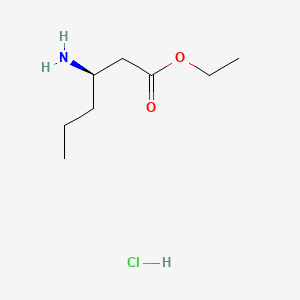
tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a bromomethyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a bromomethylating agent. One common method involves the use of tert-butyl 2-oxo-5-pyrrolidinecarboxylate as a starting material, which is then reacted with a bromomethylating reagent under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as tert-butyl hydroperoxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with tert-butyl hydroperoxide can produce an oxidized product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the tert-butyl ester group can influence the compound’s solubility and stability. The pyrrolidine ring may also play a role in the compound’s overall reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2S)-2-(chloromethyl)-5-oxopyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Tert-butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
The bromomethyl group can participate in specific substitution reactions that are not possible with other substituents like chloromethyl or hydroxymethyl groups .
Eigenschaften
Molekularformel |
C10H16BrNO3 |
|---|---|
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
PBCOFGASVWDIPR-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CBr |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)




![1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one](/img/structure/B13480608.png)





